N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-9-7-12-14(8-10(9)2)23-17(19-12)20-15(21)16-18-11-5-3-4-6-13(11)22-16/h3-8H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIDOQTUEFSOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 284.39 g/mol. The compound features a benzothiazole core structure that is known for its ability to interact with various biological targets.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. This compound has shown promising activity against various cancer cell lines. For instance:
- In vitro studies have demonstrated its efficacy against ovarian and breast carcinoma cell lines such as MCF-7 and MDA-MB-468. The compound's activity appears to be independent of estrogen receptor status, suggesting a unique mechanism of action .
- A study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical in programmed cell death mechanisms .
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial and antifungal activities were noted in several studies. The compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole compounds have been widely studied:
- This compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases .
Anticonvulsant Activity
A series of benzothiazole derivatives have been evaluated for anticonvulsant activity:
- In pharmacological assessments, the compound displayed notable anticonvulsant effects in animal models without significant neurotoxicity or liver toxicity . It was effective in reducing seizure frequency in models induced by maximal electroshock (MES) and pentylenetetrazol (PTZ).
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and inflammation pathways.
- Modulation of Cell Signaling Pathways : The compound could influence various signaling cascades that regulate cell survival and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activities of benzothiazole derivatives:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
N-(1,3-Benzothiazol-2-yl)benzamide Derivatives
- N-(1,3-Benzothiazol-2-yl)benzamide [2-BTBA] and N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA]: Substituent Impact: The fluorinated derivative (2-BTFBA) exhibits enhanced nonlinear optical (NLO) properties compared to 2-BTBA due to the electron-withdrawing fluorine atom, which increases polarizability . Crystal Packing: Both compounds form hydrogen-bonded dimers, but 2-BTFBA shows tighter packing, improving thermal stability (melting point >250°C vs. ~230°C for 2-BTBA) .
| Compound | Substituent | Melting Point (°C) | NLO Efficiency (SHG) |
|---|---|---|---|
| 2-BTBA | H | ~230 | Moderate |
| 2-BTFBA | F | >250 | High |
Adamantyl-Substituted Analogs
- 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide :
- Bulkiness : The adamantyl group introduces steric bulk, reducing solubility in polar solvents (e.g., <1 mg/mL in water) but enhancing lipophilicity (logP ≈ 4.2) .
- Crystal Structure : Forms H-bonded dimers and S⋯S interactions (3.62 Å), contributing to a rigid lattice and high melting point (485–486 K) .
Trifluoromethyl Derivatives
- N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) :
Anticonvulsant Activity
- Benzothiazole-Semicarbazones (4a-t) :
| Compound | Substituent (R) | MES Protection (%) | Neurotoxicity (Rotorod Test) |
|---|---|---|---|
| 4g | 6-F | 100 | Low |
| 4i | 6-OCH₃ | 100 | Moderate |
Neuroprotective Potential
Physicochemical Properties
Solubility :
Thermal Stability :
- Adamantyl derivatives exhibit exceptional thermal stability (m.p. >480 K) due to rigid crystal packing .
Q & A
What are the optimal reaction conditions for synthesizing N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide?
Answer:
The synthesis typically involves coupling reactions between benzothiazole derivatives and activated acylating agents. For example:
- Step 1: React 5,6-dimethyl-1,3-benzothiazol-2-amine with a chloroacetyl chloride derivative in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 0°C, followed by room-temperature stirring for 6 hours .
- Step 2: Purify the product via extraction (e.g., acetooxyethane) and recrystallization (e.g., ethanol).
- Validation: Confirm purity using TLC and characterize via melting point, IR, and NMR spectroscopy .
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- Spectroscopy:
- Crystallography: X-ray diffraction (e.g., SHELX programs) resolves the crystal structure, including hydrogen-bonded dimers and intermolecular interactions (e.g., S⋯S contacts at 3.622 Å) .
How can conflicting data between NMR and X-ray crystallography be resolved?
Answer:
- Reassess sample purity: Contaminants (e.g., solvents) may skew NMR results. Verify via TLC or HPLC .
- Dynamic effects: NMR detects solution-state conformers, while crystallography shows static solid-state structures. Use variable-temperature NMR to probe dynamic behavior .
- Validation tools: Apply programs like PLATON or OLEX2 to check crystallographic data for errors (e.g., missed symmetry, hydrogen placement) .
What experimental design considerations are critical for studying this compound's biological activity?
Answer:
- Target selection: Prioritize assays aligned with benzothiazole bioactivity (e.g., antimicrobial, anti-inflammatory) .
- Dose-response studies: Test concentrations (e.g., 10–100 μM) against controls (e.g., Staphylococcus aureus for antimicrobial activity) .
- Mechanistic assays: Pair biological activity data with molecular docking to identify binding interactions (e.g., hydrophobic pockets in enzyme active sites) .
How do hydrogen-bonding networks in the crystal lattice influence this compound's physicochemical properties?
Answer:
- Solubility: Intermolecular N–H⋯N bonds (e.g., 2.85 Å) enhance lattice stability, reducing solubility in non-polar solvents .
- Thermal stability: Strong hydrogen bonds (e.g., C6–H6⋯O3) correlate with higher melting points (e.g., 485–486 K) .
- Reactivity: Planar benzothiazole-carboxamide conformations (due to conjugation) may enhance π-π stacking in catalytic environments .
What strategies mitigate challenges in crystallizing this compound?
Answer:
- Solvent screening: Use mixed solvents (e.g., 80% ethanol/water) to optimize nucleation .
- Temperature gradients: Slow cooling from reflux promotes larger, higher-quality crystals .
- Additives: Introduce co-crystallizing agents (e.g., adamantyl derivatives) to stabilize specific packing motifs .
How can computational methods enhance the interpretation of experimental data?
Answer:
- DFT calculations: Predict vibrational frequencies (IR) and NMR chemical shifts for comparison with experimental data .
- Molecular dynamics: Simulate solution-state behavior to explain discrepancies between solid-state (X-ray) and solution (NMR) structures .
- Docking studies: Use AutoDock Vina to model interactions with biological targets (e.g., β-catenin for Wnt pathway inhibition) .
What are the key pitfalls in elemental analysis for validating this compound's purity?
Answer:
- Combustion artifacts: High sulfur content may lead to incomplete oxidation, skewing carbon/hydrogen ratios. Use high-oxygen conditions .
- Moisture sensitivity: Hygroscopic samples require drying under vacuum before analysis .
- Calibration: Regularly validate CHNS analyzers with standard compounds (e.g., acetanilide) .
Advanced Research Questions
How do steric effects from 5,6-dimethyl groups influence reactivity and bioactivity?
Answer:
- Steric hindrance: The dimethyl groups reduce nucleophilic attack at the benzothiazole C2 position, directing reactivity to the carboxamide moiety .
- Bioactivity impact: Increased hydrophobicity enhances membrane permeability but may reduce solubility in aqueous assays. Balance via derivatization (e.g., sulfonation) .
What methodologies resolve ambiguities in tautomeric forms of benzothiazole-carboxamide derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
